molecular formula C11H17NO B13161009 4-Amino-2-(4-methylphenyl)butan-2-ol

4-Amino-2-(4-methylphenyl)butan-2-ol

Cat. No.: B13161009
M. Wt: 179.26 g/mol
InChI Key: UYBJKOCVRQDTLW-UHFFFAOYSA-N
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Description

4-Amino-2-(4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H17NO It is a derivative of butanol, featuring an amino group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-methylphenyl)butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and nitroethane.

    Formation of Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with nitroethane to form an intermediate nitro compound.

    Reduction: The nitro compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Hydroxylation: The final step involves the hydroxylation of the amine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-methylphenyl)butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields modified amines or alcohols.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

4-Amino-2-(4-methylphenyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(2-methylphenyl)butan-2-ol: A similar compound with a different position of the methyl group on the phenyl ring.

    2-(4-methylphenyl)butan-2-ol: Lacks the amino group but shares the butanol backbone.

Uniqueness

4-Amino-2-(4-methylphenyl)butan-2-ol is unique due to the presence of both an amino group and a methylphenyl group, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-amino-2-(4-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H17NO/c1-9-3-5-10(6-4-9)11(2,13)7-8-12/h3-6,13H,7-8,12H2,1-2H3

InChI Key

UYBJKOCVRQDTLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CCN)O

Origin of Product

United States

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